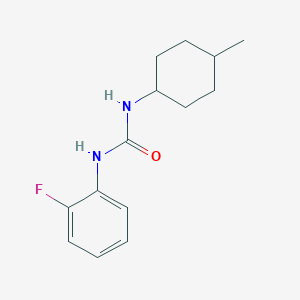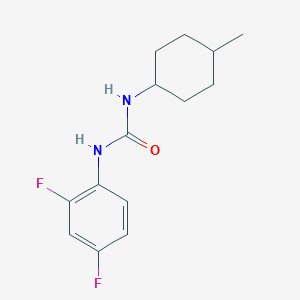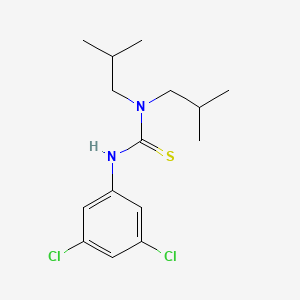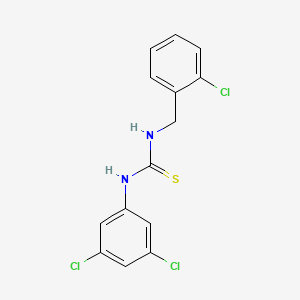
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide also induces oxidative stress and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the activity of the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes. N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide also reduces the production of reactive oxygen species and inhibits the activation of inflammatory cells. In neurodegenerative diseases, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce oxidative stress and inflammation, and enhance neuronal survival by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects, depending on the type of cell or tissue being studied. In cancer cells, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to induce cell cycle arrest and apoptosis, and inhibit the growth and proliferation of cancer cells. In inflammation, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory cells. In neurodegenerative diseases, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce oxidative stress and inflammation, and enhance neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, one limitation of using N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide is its limited solubility in aqueous solutions, which may require the use of organic solvents or other methods to enhance its solubility.
Direcciones Futuras
There are many potential future directions for research on N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One direction is to further investigate its mechanism of action and identify new targets for its therapeutic applications. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and diabetes. Additionally, research could focus on developing new formulations or delivery methods for N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide to enhance its efficacy and reduce its toxicity. Overall, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has shown great potential as a therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential and limitations.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disease research, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and enhancing neuronal survival.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2OS/c1-8-6-17(7-9(2)18-8)13(19)16-12-4-10(14)3-11(15)5-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXQUUYAXGEMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285260.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285266.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285270.png)
![3-[(3-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4285278.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
![3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4285292.png)
![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)


